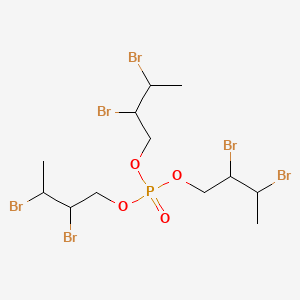
1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole is an organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole typically involves multistep organic reactions. One common method includes:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carbon disulfide, followed by alkylation.
Introduction of Ethenyl Groups: The ethenyl groups can be introduced via Heck coupling reactions, where a vinyl halide reacts with an alkene in the presence of a palladium catalyst.
Sulfanyl Linkage Formation: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethenyl groups can be reduced to ethyl groups using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted triazoles.
Substitution: Various substituted triazoles depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in coordination chemistry and as a probe in biochemical assays.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-Ethenyl-3-(ethenylsulfanyl)-5-methyl-1H-1,2,4-triazole depends on its application:
Antimicrobial Activity: It may inhibit microbial growth by interacting with essential enzymes or disrupting cell membranes.
Coordination Chemistry: Acts as a ligand, forming complexes with metal ions, which can be used in catalysis or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethenyl-3-(methylsulfanyl)-5-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of an ethenyl group.
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole: Lacks the methyl group on the triazole ring.
Eigenschaften
CAS-Nummer |
108078-98-4 |
|---|---|
Molekularformel |
C7H9N3S |
Molekulargewicht |
167.23 g/mol |
IUPAC-Name |
1-ethenyl-3-ethenylsulfanyl-5-methyl-1,2,4-triazole |
InChI |
InChI=1S/C7H9N3S/c1-4-10-6(3)8-7(9-10)11-5-2/h4-5H,1-2H2,3H3 |
InChI-Schlüssel |
UGUAGHXMEYLBSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NN1C=C)SC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


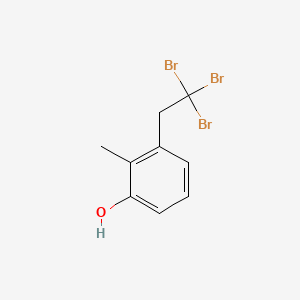
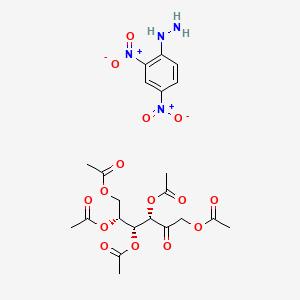
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)
![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)
![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)
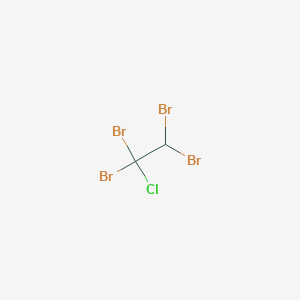
![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)
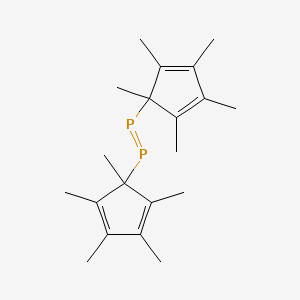

![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
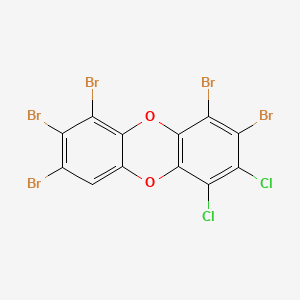
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
